molecular formula C12H9F2NO3 B3031287 Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate CAS No. 228728-82-3

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3031287
CAS No.: 228728-82-3
M. Wt: 253.2 g/mol
InChI Key: FKEQWKWWJBDSFH-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by the presence of fluorine atoms at the 5th and 7th positions, a hydroxyl group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.

Preparation Methods

The synthesis of ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoro-4-hydroxyquinoline and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds:

Properties

IUPAC Name

ethyl 5,7-difluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-9-4-6(13)3-8(14)10(9)11(7)16/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEQWKWWJBDSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395561
Record name ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-82-3
Record name ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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